molecular formula C7H3Cl2F3O B1410456 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene CAS No. 1806353-47-8

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene

Cat. No.: B1410456
CAS No.: 1806353-47-8
M. Wt: 231 g/mol
InChI Key: NHKJCGYVGMNMFM-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is an aromatic compound with the molecular formula C7H3Cl2F3O. It is known for its unique chemical structure, which includes chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring.

Preparation Methods

The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. Common synthetic routes include halogenation and fluorination reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as tubular diazotization to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring its potential as a pharmaceutical intermediate.

    Industry: Developing new agrochemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene can be compared with similar compounds such as:

  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
  • 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene

These compounds share similar structural features but differ in the position of the substituents on the benzene ring, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(10)6(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKJCGYVGMNMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223389
Record name Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806353-47-8
Record name Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806353-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
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1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
Reactant of Route 3
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1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
Reactant of Route 4
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1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
Reactant of Route 5
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene

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